

# Unveiling Carmichasine D: A Technical Guide to its Natural Source in *Aconitum carmichaelii*

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## Compound of Interest

Compound Name: *Carmichaenine D*

Cat. No.: B15589854

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carmichasine D, a C19-diterpenoid alkaloid naturally occurring in the roots of *Aconitum carmichaelii* Debeaux. This document details the isolation, structural elucidation, and biosynthetic context of this compound, presenting quantitative data, experimental protocols, and visual diagrams to support advanced research and development. It is important to note that the initially requested "**Carmichaenine D**" is likely a misspelling of "Carmichasine D," the compound detailed herein, which was first reported by Zhu et al. in 2018.

## Quantitative Data Summary

The isolation of Carmichasine D from the roots of *Aconitum carmichaelii* yielded specific quantities as outlined in the primary literature. The following table summarizes the key quantitative data associated with its isolation.

Parameter	Value	Source
Plant Material	Dried roots of <i>Aconitum carmichaelii</i> Debeaux	[1]
Initial Plant Material Weight	9.5 kg	[1]
Yield of Carmichasine D	12.1 mg	[1]
Percentage Yield	Approximately 0.000127%	Calculated from [1]

## Structural Elucidation Data

The structure of Carmichasine D was determined through comprehensive spectroscopic analysis. The key data are presented below.

Spectroscopic Method	Observed Data for Carmichasine D
HR-ESI-MS	m/z 520.2908 [M+H] <sup>+</sup> (calculated for C <sub>28</sub> H <sub>42</sub> NO <sub>7</sub> , 520.2905)
IR (KBr)	$\nu_{\text{max}}$ 3448, 2924, 1715, 1630, 1092 cm <sup>-1</sup>
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	$\delta$ (ppm): 4.88 (1H, d, J=4.8 Hz, H-14), 4.25 (1H, t, J=4.8 Hz, H-6), 3.78 (1H, s, H-17), 3.40 (3H, s, 1-OCH <sub>3</sub> ), 3.32 (3H, s, 18-OCH <sub>3</sub> ), 3.29 (3H, s, 16-OCH <sub>3</sub> ), 3.28 (3H, s, 6-OCH <sub>3</sub> ), 2.04 (3H, s, 8-OAc), 1.09 (3H, t, J=7.2 Hz, N-CH <sub>2</sub> CH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	$\delta$ (ppm): 170.2 (8-OAc), 92.4 (C-17), 88.9 (C-6), 85.3 (C-1), 83.8 (C-16), 82.5 (C-14), 78.1 (C-8), 77.6 (C-18), 59.2 (1-OCH <sub>3</sub> ), 58.1 (18-OCH <sub>3</sub> ), 56.4 (16-OCH <sub>3</sub> ), 55.9 (6-OCH <sub>3</sub> ), 48.9 (N-CH <sub>2</sub> CH <sub>3</sub> ), 21.6 (8-OAc), 13.5 (N-CH <sub>2</sub> CH <sub>3</sub> )

Note: The NMR data presented is a selection of key signals for structural identification.

## Experimental Protocols

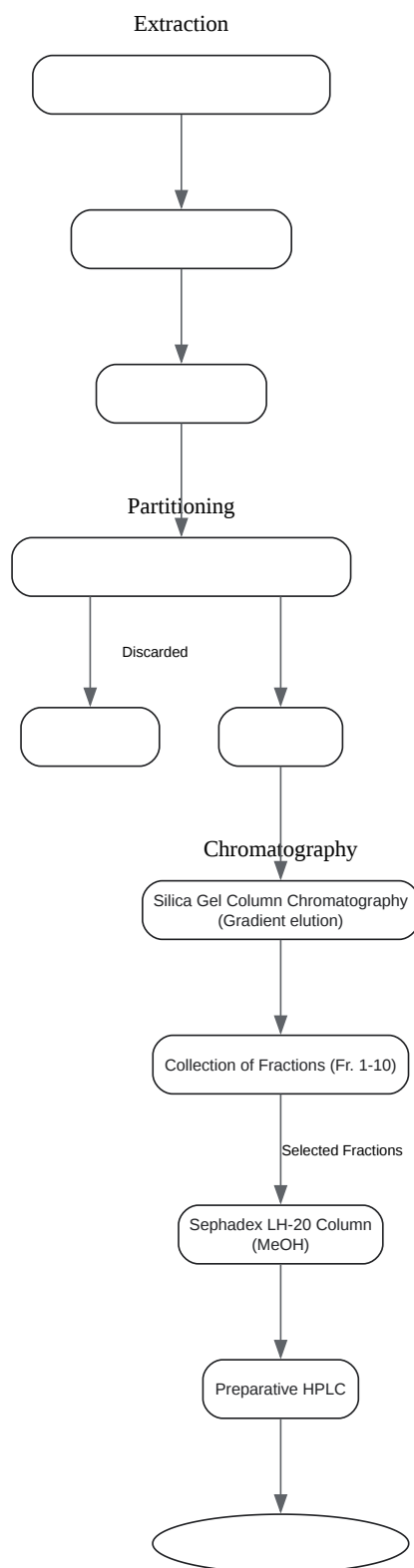
The isolation and purification of Carmichasine D from *Aconitum carmichaelii* involved a multi-step process, as detailed by Zhu et al. (2018).

### General Experimental Procedures

Standard laboratory equipment and reagents were utilized for the extraction and isolation processes. Column chromatography was performed using silica gel (200-300 mesh) and Sephadex LH-20. Thin-layer chromatography (TLC) was carried out on silica gel GF<sub>254</sub> plates, with spots visualized by spraying with a 5% solution of H<sub>2</sub>SO<sub>4</sub> in ethanol followed by heating.

### Extraction and Isolation Workflow

The air-dried and powdered roots of *Aconitum carmichaelii* (9.5 kg) were subjected to extraction with 95% ethanol. The resulting extract was then partitioned and subjected to multiple chromatographic steps to yield the pure compound.

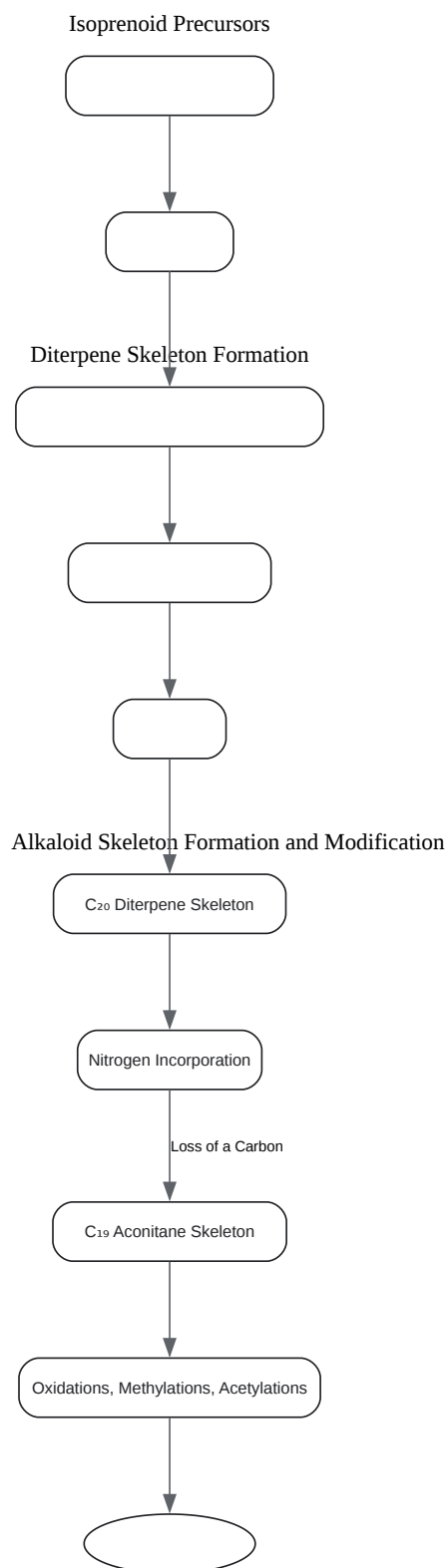


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**Figure 1:** Experimental workflow for the isolation of Carmichasine D.

## Biosynthetic Pathway

Carmichasine D is a C19-diterpenoid alkaloid, and its biosynthesis is believed to follow the general pathway for aconitine-type alkaloids. This pathway originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which provide the precursor isopentenyl pyrophosphate (IPP). The cyclization of geranylgeranyl pyrophosphate (GGPP) forms the diterpene skeleton, which then undergoes a series of modifications, including oxidation, rearrangement, and the incorporation of a nitrogen atom, to form the complex aconitane skeleton.



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**Figure 2:** Putative biosynthetic pathway of Carmichasine D.

This guide consolidates the currently available technical information on Carmichasine D from *Aconitum carmichaelii*. Further research into the specific enzymatic steps of its biosynthesis and its pharmacological properties will be crucial for unlocking its full potential in drug development.

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## References

- 1. Four New Diterpenoid Alkaloids from the Roots of *Aconitum carmichaelii* - PubMed [pubmed.ncbi.nlm.nih.gov]
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